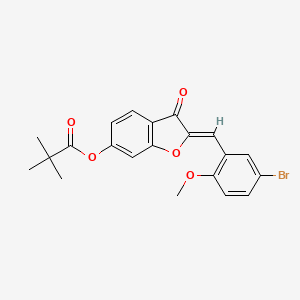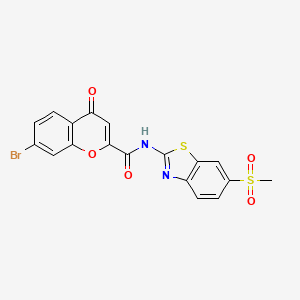
5-Chloro-8-quinolyl 2,4,6-trimethylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-8-quinolyl 2,4,6-trimethylbenzenesulfonate is a chemical compound with the molecular formula C18H16ClNO3S and a molecular weight of 361.8425 . This compound is known for its unique structure, which combines a quinoline moiety with a sulfonate group, making it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-8-quinolyl 2,4,6-trimethylbenzenesulfonate typically involves the reaction of 5-chloro-8-quinoline with 2,4,6-trimethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the sulfonate ester bond .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-8-quinolyl 2,4,6-trimethylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group on the quinoline ring.
Oxidation and Reduction: The quinoline moiety can undergo oxidation and reduction reactions, although these are less common for the sulfonate ester.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols, with reactions typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a quinoline derivative with an amine substituent .
Scientific Research Applications
5-Chloro-8-quinolyl 2,4,6-trimethylbenzenesulfonate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Chloro-8-quinolyl 2,4,6-trimethylbenzenesulfonate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to potential anticancer effects . Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-8-quinolyl N-phenylcarbamate
- 5-Chloro-8-quinolyl N-(2,4-dichlorophenyl)carbamate
- 5-Chloro-8-quinolyl N-(2,4,5-trichlorophenyl)carbamate
Uniqueness
5-Chloro-8-quinolyl 2,4,6-trimethylbenzenesulfonate is unique due to its combination of a quinoline moiety with a sulfonate group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with biological molecules and in the synthesis of complex organic compounds .
Properties
Molecular Formula |
C18H16ClNO3S |
|---|---|
Molecular Weight |
361.8 g/mol |
IUPAC Name |
(5-chloroquinolin-8-yl) 2,4,6-trimethylbenzenesulfonate |
InChI |
InChI=1S/C18H16ClNO3S/c1-11-9-12(2)18(13(3)10-11)24(21,22)23-16-7-6-15(19)14-5-4-8-20-17(14)16/h4-10H,1-3H3 |
InChI Key |
OBTURBJRYIFHTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-fluorophenyl)-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12198669.png)
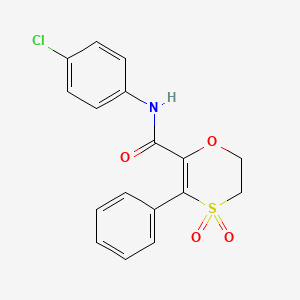
![(3R,3aR,6aS)-5-(3,4-Dichlorophenyl)-3-phenyl-3,3a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(5H,6aH)-tetraone](/img/structure/B12198688.png)
![N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-4-methylbenzamide](/img/structure/B12198691.png)

![N-(2-chlorophenyl)-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide](/img/structure/B12198704.png)
![2-{[5-(3-chloro-1-benzothiophen-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-chlorophenyl)ethanone](/img/structure/B12198705.png)
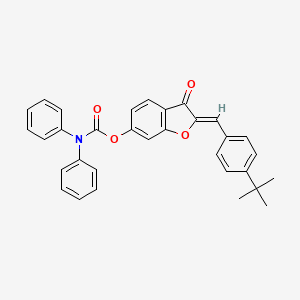
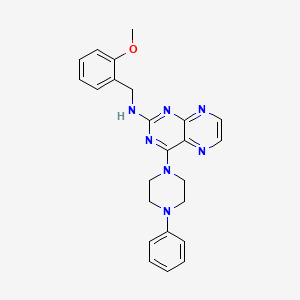
![Methyl 2-{[(3-methoxy-3-oxopropyl)carbamoyl]amino}benzoate](/img/structure/B12198723.png)
![2-[2-[2-(4-benzylpiperidin-1-yl)sulfonyl-4,5-dimethoxyphenyl]ethyl]benzo[de]isoquinoline-1,3-dione;hydrate](/img/structure/B12198729.png)
![(2Z)-2-(2,4-dichlorobenzylidene)-7-[(dipropylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B12198730.png)
